molecular formula C20H21ClN2O4 B6475594 3-chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640873-80-7

3-chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6475594
CAS No.: 2640873-80-7
M. Wt: 388.8 g/mol
InChI Key: QHELXSFWYYBERN-UHFFFAOYSA-N
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Description

This compound (CAS: 2640886-60-6) is a pyridine derivative with a molecular formula of C₁₇H₂₃ClN₂O₃ and a molecular weight of 338.83 g/mol . Its structure features:

  • A pyridine ring substituted at position 3 with a chlorine atom and at position 4 with a methoxy group.
  • The methoxy group is further functionalized with a piperidin-4-ylmethyl moiety, which is acylated by a 2,3-dihydro-1,4-benzodioxine-2-carbonyl group.

This combination suggests applications in medicinal chemistry, particularly in targeting receptors requiring lipophilic and electron-rich motifs.

Properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4/c21-15-11-22-8-5-16(15)25-12-14-6-9-23(10-7-14)20(24)19-13-26-17-3-1-2-4-18(17)27-19/h1-5,8,11,14,19H,6-7,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHELXSFWYYBERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine moiety. The presence of the benzodioxine structure enhances its pharmacological profile.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Many derivatives of piperidine and benzodioxine have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
  • Antimicrobial Properties : Compounds featuring piperidine moieties often display significant antibacterial activity against various pathogens.
  • Enzyme Inhibition : The potential for inhibiting enzymes such as acetylcholinesterase (AChE) and urease has been noted in related compounds.

Anticancer Activity

A study evaluating the anticancer properties of benzodioxine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the low micromolar range (e.g., IC50=0.67±0.18μM\text{IC}_{50}=0.67\pm 0.18\,\mu M) against MCF-7 breast cancer cells .

Antimicrobial Activity

In related studies, compounds with structural similarities to this pyridine derivative were tested for antibacterial efficacy. Results indicated moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis, with some exhibiting IC50 values significantly lower than standard antibacterial agents .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor was highlighted in studies focusing on urease inhibition. Compounds containing piperidine structures were found to have strong inhibitory effects on urease, which is critical for treating conditions like urinary infections .

Case Studies

StudyCompound TestedBiological ActivityIC50 Value
Benzodioxine derivativeAnticancer (MCF-7)0.67±0.18μM0.67\pm 0.18\,\mu M
Piperidine derivativesAntibacterial (various strains)Moderate to strong
Urease inhibitorsEnzyme inhibitionVarious (strong activity)

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cells, contributing to their cytotoxic effects.
  • Enzyme Interaction : The ability to bind and inhibit key enzymes involved in metabolic pathways enhances their therapeutic potential.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
3-Chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}pyridine C₁₇H₂₃ClN₂O₃ Benzodioxine-carbonyl-piperidine, 3-Cl, 4-OCH₂-piperidine 338.83 High aromaticity, moderate lipophilicity
3-Chloro-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine C₁₇H₂₃ClN₂O₃ Oxane-carbonyl-piperidine, 3-Cl, 4-OCH₂-piperidine 338.83 Aliphatic ether, reduced π-π interactions
Compound 9o () C₂₅H₂₆N₆O₂S Tetrazole-thiophene, benzodioxine-piperidine 498.61 Acidic tetrazole NH, sulfur-enhanced electron density
2-Chloro-4-iodo-3-(trimethylsilyl)pyridine () C₉H₁₁ClINSi 3-Trimethylsilyl, 4-iodo, 2-Cl 332.61 Halogen-rich, steric hindrance from Si(CH₃)₃

Research Findings and Implications

  • Benzodioxine vs. Oxane : The benzodioxine analog’s aromaticity may enhance binding to serotonin or dopamine receptors compared to the oxane variant, which is more suited for hydrophobic pockets .
  • Tetrazole vs. Pyridine-Methoxy : Tetrazole-containing analogs (e.g., 9o) could exhibit better metabolic stability but may face solubility challenges due to the thiophene moiety .
  • Halogen Effects : Chloro-iodo pyridines () are pivotal in Suzuki-Miyaura couplings, whereas the target compound’s methoxy-piperidine chain limits such reactivity but improves bioavailability .
  • Complex Aromatic Systems : Compounds like 12 and 13 () demonstrate that fused heterocycles improve target selectivity but increase synthetic complexity .

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